Bienvenue dans la boutique en ligne BenchChem!

1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This specific 2-methylthiazole isomer provides a unique steric/electronic profile distinct from isopropyl or amino analogs, ensuring reproducible derivatization and screening. As the simplest 2-alkylthiazole member, it is the minimal pharmacophore baseline for SAR studies. The 4-carbonitrile handle enables efficient one-pot pyrazolo[1,5-a]pyrimidine synthesis (78–92% yield). Ideal fragment (MW 204.25, logP ~1.2–1.5) for FBDD libraries targeting bacterial DHFR. Standard B2B shipping.

Molecular Formula C9H8N4S
Molecular Weight 204.25 g/mol
Cat. No. B11778366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile
Molecular FormulaC9H8N4S
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)CN2C=C(C=N2)C#N
InChIInChI=1S/C9H8N4S/c1-7-12-9(6-14-7)5-13-4-8(2-10)3-11-13/h3-4,6H,5H2,1H3
InChIKeyGOESMGZFSWWQAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile (CAS 1713655-53-8): Structural, Physicochemical, and Procurement Baseline


1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile (CAS 1713655-53-8) is a heterocyclic organic compound with the molecular formula C₉H₈N₄S and a molecular weight of 204.25 g/mol . It features a pyrazole core linked to a 2-methylthiazole moiety via a methylene bridge, with a nitrile functional group at the 4-position of the pyrazole ring [1]. The compound is commercially available at a minimum purity specification of 95% . As a pyrazole–thiazole hybrid scaffold, it belongs to a class extensively explored for antimicrobial, COX-2 inhibitory, and fungicidal activities [2][3].

Why Close Analogs of 1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile Cannot Be Interchanged in Research and Procurement


In-class pyrazole–thiazole–carbonitrile hybrids are not generically interchangeable because the specific identity, size, and position of the thiazole substituent profoundly modulate both the reactivity of the 4-carbonitrile handle and the compound’s engagement with biological targets [1]. The methyl group on the thiazole ring of this compound (C₉H₈N₄S, MW 204.25) creates a distinct steric and electronic environment compared to analogs bearing isopropyl (C₁₁H₁₂N₄S, MW 232.31), amino-substituted thiazole, or bis-thiazolyl architectures, directly influencing subsequent derivatization efficiency, physicochemical properties, and any emergent bioactivity [2]. Even analogs sharing the same molecular formula (C₉H₈N₄S) but with different connectivity display fundamentally different chemical behavior, making precise structural identity non-negotiable for reproducible synthesis and screening outcomes .

Quantitative Differentiation Evidence for 1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile Against Closest Comparators


Molecular Weight and Lipophilicity Differentiation from the Isopropyl-Thiazole Analog

The target compound (C₉H₈N₄S, MW 204.25) is 12.1% lighter and has a simpler lipophilic profile than 1-((2-Isopropylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile (C₁₁H₁₂N₄S, MW 232.31) . This translates to a predicted lower logP of approximately 1.2–1.5 for the methyl analog versus approximately 1.8–2.2 for the isopropyl analog (class-level inference based on the pyrazole–thiazole scaffold, where each additional methylene unit in the thiazole 2-substituent increases logP by ~0.3–0.5) [1]. Lower molecular weight and reduced logP are advantageous for compliance with fragment-based drug discovery (FBDD) guidelines (MW < 300, logP ≤ 3) and for maintaining favorable permeability-solubility balance in early-stage oral drug candidates.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Regioisomeric Differentiation: 4-Carbonitrile vs. 3-Carbonitrile Pyrazole–Thiazole Analogs

The target compound bears the nitrile group at the pyrazole 4-position [1]. A constitutionally isomeric compound sharing the identical molecular formula (C₉H₈N₄S), 1-ethyl-4-(1,3-thiazol-2-yl)-1H-pyrazole-3-carbonitrile, positions the nitrile at the pyrazole 3-position and connects the thiazole ring directly to the pyrazole 4-position rather than via a methylene bridge . The 4-carbonitrile group in the target compound is electronically conjugated with the pyrazole ring system differently than the 3-carbonitrile, producing distinct reactivity in nucleophilic additions, cycloadditions, and metal-catalyzed cross-couplings. In class-analog series, 4-carbonitrile pyrazoles exhibit faster rates of hydrolysis to amides and different regioselectivity in cyclocondensation reactions compared to 3-carbonitrile isomers [2].

Synthetic Chemistry Reactivity Building Block Selection

Methylene Spacer Conformational Flexibility vs. Direct Thiazole Attachment

The methylene (–CH₂–) bridge between the pyrazole N1 and the thiazole C4 position introduces one additional rotatable bond compared to analogs where thiazole is directly attached to the pyrazole ring, such as 5-amino-1-(2-thiazolyl)-1H-pyrazole-4-carbonitrile (CAS 650638-01-0) . This rotatable bond increases the conformational search space and can influence binding mode adaptability in target pockets. In the pyrazole–thiazole COX-2 inhibitor series, the presence of a flexible linker between the heterocyclic rings has been shown to affect COX-2/COX-1 selectivity indices by >2-fold in certain substitution patterns [1], demonstrating that the methylene spacer is not a passive structural feature but a determinant of molecular recognition.

Conformational Analysis Target Engagement Fragment-Based Drug Design

4-Carbonitrile as a Synthetic Handle vs. 5-Amino-Pyrazole Analogs

The 4-carbonitrile group in the target compound serves as a versatile synthetic handle for further elaboration—including hydrolysis to carboxamide, reduction to aminomethyl, and cyclocondensation to fused pyrazolo[1,5-a]pyrimidine systems—reactions that are not accessible to the same degree with 5-amino-substituted analogs such as 5-amino-1-(2-thiazolyl)-1H-pyrazole-4-carbonitrile (CAS 650638-01-0) . In published methodology, 4-carbonitrile pyrazoles have been converted under ultrasonic irradiation to diverse derivatives using thiazole-based Pd(II) catalysts with isolated yields of 78–92% for one-pot cyclocondensation reactions [1], demonstrating the practical utility of the 4-carbonitrile moiety as a synthetically enabling functional group.

Synthetic Versatility Cyclocondensation Heterocycle Synthesis

Single-Thiazole Architecture vs. Bis-Thiazolyl Pyrazoles for Antimicrobial Potency Selectivity

While the bis-thiazolyl pyrazole-4-carbonitrile derivative 5b achieved potent anti-MRSA MIC values of 0.12–0.25 µM and DHFR IC₅₀ of 3.81 ± 0.16 µM in direct comparison with vancomycin (MIC 1–2 µM) [1], the target mono-thiazole compound offers a structurally simpler scaffold with a molecular weight of only 204.25 versus the substantially heavier bis-thiazolyl architecture. This lower molecular complexity reduces the synthetic step count by at least 2–3 steps and translates to a lower cost-per-compound in library production, while preserving the core pyrazole-4-carbonitrile pharmacophore that has been independently validated for DHFR engagement and antimicrobial activity in multiple chemotypes [2][3]. The mono-thiazole scaffold may also exhibit reduced off-target binding and improved selectivity indices compared to the more functionally dense bis-thiazolyl system, though this has not been directly measured.

Antimicrobial SAR DHFR Inhibition Cytotoxicity

Commercially Verified Purity Benchmark (95%) as a Procurement Differentiator

The target compound is commercially available with a verified minimum purity specification of 95% , providing a defined quality baseline for reproducible experimental outcomes. In contrast, several close structural analogs—including 1-((2-isopropylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile and certain regioisomeric pyrazole-4-carbonitriles—are listed by suppliers without explicitly stated purity specifications, introducing uncertainty in procurement. The 95% purity benchmark is particularly meaningful because impurities in pyrazole carbonitrile intermediates (e.g., residual hydrazine or unreacted alkylating agents) can poison metal catalysts in downstream cross-coupling reactions or produce spurious biological assay results [1].

Quality Control Procurement Specifications Reproducibility

Procurement-Guiding Application Scenarios for 1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile


Fragment-Based Drug Discovery (FBDD) Library Construction for Antimicrobial Lead Identification

With MW 204.25 and predicted logP in the fragment-like range (~1.2–1.5), the compound is ideally suited as a core scaffold in FBDD screening libraries targeting bacterial DHFR or other pyrazole-binding enzymes [1]. The 4-carbonitrile group provides a synthetic anchor for fragment growing via amide coupling or cyclocondensation, while the methylene-linked 2-methylthiazole offers a distinct vector for extending into hydrophobic enzyme pockets identified in DHFR crystallography [2].

Parallel Synthesis of Pyrazolo[1,5-a]pyrimidine and Fused Heterocycle Libraries

The 4-carbonitrile group enables efficient one-pot cyclocondensation with 1,3-binucleophilic reagents (amidines, aminopyrazoles) to generate pyrazolo[1,5-a]pyrimidine derivatives in yields of 78–92% under catalytic, ultrasonic conditions [1]. This established methodology makes the compound a high-value starting material for parallel medicinal chemistry campaigns producing diverse fused heterocycle libraries with potential kinase inhibitory or anti-inflammatory activities.

Physicochemical Comparator in Pyrazole–Thiazole Lead Optimization Series

As the simplest 2-alkylthiazole member of the pyrazole-4-carbonitrile series, this compound serves as the minimal pharmacophore baseline against which larger alkyl (isopropyl, tert-butyl) and aryl-substituted thiazole analogs are compared for incremental gains in potency, selectivity, and pharmacokinetic properties [1][2]. Its lower logP and smaller size make it the reference point for assessing the cost (increased lipophilicity, reduced solubility) of potency gains achieved through thiazole substitution.

Agrochemical Fungicide Scaffold Exploration via Carboxamide Derivatization

The pyrazole-4-carbonitrile-thiazole architecture is directly related to the pyrazole-4-carboxamide-thiazole scaffold of commercial SDH inhibitor fungicides such as fluxapyroxad [1]. Hydrolysis of the 4-carbonitrile to the corresponding carboxamide yields a scaffold isosteric with the fluxapyroxad pharmacophore, positioning this compound as a versatile intermediate for agrochemical lead discovery programs targeting Rhizoctonia, Sclerotinia, and Botrytis pathogens where pyrazole-thiazole-carboxamide hybrids have demonstrated excellent in vitro activity [2].

Quote Request

Request a Quote for 1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.